molecular formula C8H12N2O2 B1340091 1-Boc-pyrazole CAS No. 219580-32-2

1-Boc-pyrazole

Cat. No. B1340091
CAS RN: 219580-32-2
M. Wt: 168.19 g/mol
InChI Key: BSJFXAFLSWDUPK-UHFFFAOYSA-N
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Description

1-Boc-pyrazole is an organic compound that is widely used in the synthesis of other organic compounds. It is a derivative of pyrazole, a five-membered heterocyclic compound with the molecular formula C3H3N3. This compound is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals and other organic compounds.

Scientific Research Applications

Synthesis Optimization

1-Boc-6-amino-2,3-dihydroimidazo[1,2-b]pyrazole, a significant medicinal intermediate, was synthesized with an optimized procedure. This improved scheme, designed to overcome previous difficulties in synthesis, achieved a total yield of 14.3%. The compound's structure was verified using 1H NMR and 13C NMR techniques (Lin Qia, 2014).

Antiproliferative and Antimicrobial Activities

Novel pyrano[3,2-c]carbazole derivatives, including N-Boc-pyrano[3,2-c]carbazole derivatives, demonstrated significant antiproliferative activity against several cancer cell lines, such as pancreatic, cervical, and breast cancer. Additionally, these compounds exhibited notable antimicrobial activities against various gram-positive and gram-negative organisms. Molecular docking studies highlighted their potential mechanism of action (P. Reddy et al., 2016).

Green Synthetic Approach

A study focused on using green catalysts for the protection of secondary amine in substituted pyrazole derivatives. This approach aimed to facilitate the synthesis of anticancer compounds, using di-tert-butyl dicarbonate (Boc) as a protecting agent. The methods yielded good results with fewer side products, highlighting a more environmentally friendly approach to synthetic chemistry (2020).

Peptide Synthesis Application

The reaction of primary amines with pyrazole 1 allowed for rapid and efficient guanidinylation, crucial for BOC solid phase peptide synthesis (SPPS). This process facilitated the incorporation of orthogonally protected side chain amines, enabling the synthesis of peptides containing arginine analogs (Y. Zhang & A. J. Kennan, 2001).

Novel β-Secretase Inhibitors

Research into novel β-secretase inhibitors containing pyrazole as the P3 ligand indicated promising inhibitory potency. These inhibitors displayed significant activity against BACE1, with potential implications for Alzheimer's disease treatment (Arun K. Ghosh et al., 2015).

Safety and Hazards

1-Boc-pyrazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Future investigations should prioritize cost-effective and environmentally benign metal/nanoparticle catalysts for pyranopyrazole synthesis .

Biochemical Analysis

Biochemical Properties

1-Boc-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to altered gene expression patterns and metabolic changes . These effects can result in changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . At the molecular level, this compound can form stable complexes with enzymes, leading to inhibition or activation of their catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular processes, including changes in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the levels of metabolites and alter the metabolic flux within cells . For example, this compound has been shown to inhibit key enzymes in the glycolytic pathway, leading to changes in glucose metabolism . These interactions highlight the importance of this compound in regulating cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It can interact with specific transporters and binding proteins, facilitating its uptake and distribution . The localization and accumulation of this compound within cells can influence its efficacy and function . Studies have shown that this compound can be transported across cell membranes and distributed to various cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The subcellular localization of this compound is essential for its interaction with target biomolecules and its overall biological activity . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

tert-butyl pyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-8(2,3)12-7(11)10-6-4-5-9-10/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJFXAFLSWDUPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561045
Record name tert-Butyl 1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

219580-32-2
Record name tert-Butyl 1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-pyrazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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